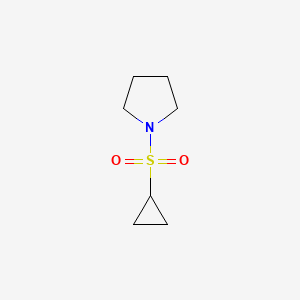

1-(cyclopropanesulfonyl)pyrrolidine

Übersicht

Beschreibung

“1-(cyclopropanesulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The pyrrolidine ring is characterized by its five-membered structure with a nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine and its derivatives, including “1-(cyclopropanesulfonyl)pyrrolidine”, can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless liquid with a characteristic odor of ammonia . It has a density of 0.866 g/mL at room temperature, a melting point of -63°C, and a boiling point of about 87°C . Pyrrolidine is soluble in water, diethyl ether, acetone, ethanol, and slightly soluble in benzene, chloroform .Wissenschaftliche Forschungsanwendungen

Drug Discovery

Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Bioactive Molecules

Bioactive molecules with target selectivity are characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These have been described in the literature from 2015 to date .

Asymmetric Synthesis of Organocatalysts

Pyrrolidine-based organocatalysts have been used in asymmetric synthesis. For example, L-proline was able to catalyze intermolecular aldol reactions with non-negligible enantioselectivities . Diarylprolinol silyl ethers have also been used for the asymmetric functionalization of aldehydes .

Construction of Complex Molecular Architectures

Asymmetric organocatalysis has emerged as a powerful tool for the facile construction of complex molecular architectures . Pyrrolidine-based catalysts have been instrumental in these transformations .

Modification of Physicochemical Parameters

The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Antiviral and Anticancer Activity

Pyrrolidine-functionalized purine and pyrimidine nucleosides have been prepared and tested for their antiviral and anticancer activity .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that pyrrolidine derivatives have a wide range of biological activities and target selectivity . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to different biological profiles . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Result of Action

Pyrrolidine derivatives are known to have a wide range of biological effects .

Eigenschaften

IUPAC Name |

1-cyclopropylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c9-11(10,7-3-4-7)8-5-1-2-6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJLHFUSKYLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301296144 | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylsulfonyl)pyrrolidine | |

CAS RN |

146475-52-7 | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146475-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyclopropylsulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301296144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B6423567.png)

![3-[3-(4-methanesulfonylpiperazin-1-yl)-3-oxopropyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B6423573.png)

![N-[(furan-2-yl)methyl]-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B6423577.png)

![5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6423580.png)

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6423588.png)

![1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B6423591.png)

![2-{[4-(3-phenyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423608.png)

![1-{[1-(2-methoxybenzenesulfonyl)piperidin-4-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B6423617.png)

![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxamide](/img/structure/B6423623.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B6423643.png)

![methyl 5-oxo-1-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B6423651.png)